molecular formula C13H12N2O2 B13558881 3-(1H-indol-1-yl)-2,6-piperidinedione

3-(1H-indol-1-yl)-2,6-piperidinedione

Cat. No.: B13558881
M. Wt: 228.25 g/mol
InChI Key: PECBNOFEMHFECB-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-2,6-piperidinedione is a compound that features an indole moiety attached to a piperidinedione structure Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-2,6-piperidinedione typically involves the construction of the indole ring followed by its attachment to the piperidinedione structure. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For the specific synthesis of this compound, the following steps can be involved:

  • Synthesis of the indole ring using Fischer indole synthesis.
  • Formation of the piperidinedione structure through cyclization reactions.
  • Coupling of the indole ring with the piperidinedione structure using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-2,6-piperidinedione can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

3-(1H-indol-1-yl)-2,6-piperidinedione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-2,6-piperidinedione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to interact with cellular signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

3-(1H-indol-1-yl)-2,6-piperidinedione is unique due to its combination of the indole ring with the piperidinedione structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-indol-1-ylpiperidine-2,6-dione

InChI

InChI=1S/C13H12N2O2/c16-12-6-5-11(13(17)14-12)15-8-7-9-3-1-2-4-10(9)15/h1-4,7-8,11H,5-6H2,(H,14,16,17)

InChI Key

PECBNOFEMHFECB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C=CC3=CC=CC=C32

Origin of Product

United States

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